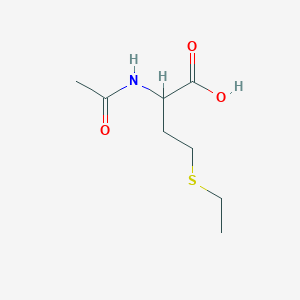

N-Acetyl-DL-ethionine

描述

Nomenclature and Stereochemical Considerations of N-Acetyl-DL-ethionine

The systematic IUPAC name for this compound is 2-acetamido-4-(ethylthio)butanoic acid. nih.govthermofisher.com The "N-Acetyl" prefix indicates the attachment of an acetyl group (CH₃CO) to the nitrogen atom of the amino group of ethionine. creative-proteomics.comreddit.com The "DL" designation signifies that the compound is a racemic mixture, containing equal amounts of two stereoisomers: N-Acetyl-D-ethionine and N-Acetyl-L-ethionine. reddit.com Stereochemistry is a critical consideration as biological systems, particularly enzymes, often exhibit a high degree of stereospecificity, typically favoring one enantiomer over the other. reddit.comthuenen.de

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-acetamido-4-(ethylthio)butanoic acid |

| Molecular Formula | C₇H₁₃NO₃S |

| Molecular Weight | 191.25 g/mol |

| CAS Number | 1115-47-5 |

| Melting Point | 112.0-118.0 °C |

| Appearance | White crystals or powder |

Data sourced from multiple chemical suppliers and databases. nih.govthermofisher.comchemicalbook.com

Historical Context of Amino Acid N-Acetylation in Metabolic Studies

The study of N-acetylated amino acids has a long history in biochemistry, dating back to the mid-20th century. Initially, research focused on their role in the detoxification and excretion of xenobiotics. However, subsequent discoveries revealed that N-acetylation is a widespread and crucial post-translational modification of proteins in eukaryotes, affecting a vast number of proteins. wikipedia.orgcreative-proteomics.com This modification can influence protein stability, localization, and function. creative-proteomics.comwikipedia.org The discovery of histone acetylation and its role in regulating gene expression was a landmark finding that highlighted the profound impact of this simple chemical modification on cellular processes. creative-proteomics.comnih.gov The enzymes responsible for N-acetylation, N-acetyltransferases (NATs), utilize acetyl-CoA as the acetyl group donor. creative-proteomics.comnih.gov The study of N-acetylated amino acids has since expanded to encompass their involvement in various metabolic pathways, including their roles as intermediates in both primary and alternative metabolism. mdpi.com

Significance of Ethionine Derivatives as Analogues in Biochemical Investigations

Ethionine and its derivatives, including this compound, serve as valuable tools in biochemical research because they act as analogues and often as antagonists of the essential amino acid methionine and its derivatives. asm.org The structural similarity between ethionine and methionine, with the substitution of a methyl group for an ethyl group, allows ethionine derivatives to be mistakenly recognized and utilized by enzymes involved in methionine metabolism. thuenen.deasm.org This can lead to the inhibition of key metabolic processes. For example, ethionine can be activated to form S-adenosylethionine, an analogue of S-adenosylmethionine (SAM), which is a universal methyl group donor in numerous biological transmethylation reactions. asm.orgjmb.or.kr The incorporation of ethionine into proteins in place of methionine can also disrupt protein structure and function. Therefore, studying the effects of ethionine derivatives like this compound can help elucidate the mechanisms of methionine-dependent pathways and the consequences of their disruption. asm.orgmdpi.com

Overview of Current Research Gaps Pertaining to this compound

While the broader fields of amino acid N-acetylation and ethionine biochemistry are well-established, specific research on this compound remains relatively limited. A key research gap is the detailed characterization of its metabolic fate and the specific enzymes that interact with it. Although it is known that N-acetylated amino acids can be deacylated by aminoacylases, the specificity of these enzymes for this compound and its individual stereoisomers has not been extensively studied. thuenen.de

Structure

2D Structure

3D Structure

属性

CAS 编号 |

57271-88-2 |

|---|---|

分子式 |

C8H15NO3S |

分子量 |

205.28 g/mol |

IUPAC 名称 |

2-acetamido-4-ethylsulfanylbutanoic acid |

InChI |

InChI=1S/C8H15NO3S/c1-3-13-5-4-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12) |

InChI 键 |

BVCAPFTWLHLMJP-UHFFFAOYSA-N |

SMILES |

CCSCCC(C(=O)O)NC(=O)C |

规范 SMILES |

CCSCCC(C(=O)O)NC(=O)C |

序列 |

X |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of N Acetyl Dl Ethionine

Direct Chemical Acetylation Strategies for DL-Ethionine

The primary method for synthesizing N-Acetyl-DL-ethionine involves the direct acetylation of the parent amino acid, DL-ethionine. This can be achieved through chemical reagents or enzymatic processes.

Acetic anhydride (B1165640) is a commonly employed acetylating agent for amino acids. The reaction conditions can be manipulated to favor N-acetylation. The acetylation of DL-ethionine is analogous to that of DL-methionine. One established method involves reacting the amino acid with acetic anhydride in an aqueous alkaline solution. google.com This process, often referred to as Schotten-Baumann acetylation, is typically conducted at temperatures between 20°C and 60°C while maintaining a pH of 6.5 to 10.0 through the addition of an alkali like sodium hydroxide. google.com An excess of acetic anhydride is generally used to ensure the reaction proceeds to completion. google.com

Alternatively, acetylation can be performed in glacial acetic acid. researchgate.net This method involves heating the amino acid with acetic anhydride in the acidic solvent. researchgate.net While effective, this approach may require subsequent purification steps to remove by-products. researchgate.net Research has shown that conducting the acetylation at higher temperatures, between 60°C and 150°C, can lead to high yields and purity, potentially eliminating the need for extensive aqueous workups. researchgate.net

A summary of reaction conditions for acetylation is presented below.

| Acetylating Agent | Solvent/Medium | Temperature | pH | Key Characteristics |

| Acetic Anhydride | Aqueous Alkali (e.g., NaOH) | 20 - 60°C | 6.5 - 10.0 | Schotten-Baumann conditions, good control over reaction. google.com |

| Acetic Anhydride | Glacial Acetic Acid | 60 - 150°C | Acidic | High temperature can improve yield and purity. researchgate.net |

Enzymatic synthesis offers a green chemistry alternative to chemical methods for producing N-acyl amino acids. researchgate.netnih.gov These biocatalytic processes can be highly specific and operate under mild conditions. Enzymes known as N-acetyltransferases (NATs) are responsible for the N-acetylation of amino acids and proteins in biological systems. hmdb.ca

One such enzyme, L-amino acid N-acyltransferase (MnaT) from Escherichia coli, has been shown to catalyze the acylation of L-methionine using acetyl-CoA as the acyl donor. uniprot.org Its substrate specificity includes methionine and its derivatives, such as methionine sulfone and methionine sulfoximine, suggesting it would also be active towards ethionine due to structural similarity. uniprot.org

Hydrolases, such as acylase I, which are typically used for the reverse reaction (deacetylation) in industrial resolutions of racemic N-acetyl-amino acids, can also be used for synthesis. researchgate.netscispace.com By shifting the reaction equilibrium in non-conventional media, such as a glycerol-water system, acylase I from pig kidney has been used to effectively synthesize N-lauroyl-L-methionine from lauric acid and L-methionine. researchgate.netscispace.com This demonstrates the potential for using acylases to produce this compound under specific process conditions. scispace.com

| Enzyme | Source | Typical Reaction | Substrate Relevance to Ethionine |

| L-amino acid N-acyltransferase (MnaT) | Escherichia coli | N-acetylation using acetyl-CoA | High; active on L-methionine and its derivatives. uniprot.org |

| Acylase I | Pig Kidney | Hydrolysis (deacetylation); Synthesis in reverse | High; demonstrated synthesis of N-lauroyl-L-methionine. researchgate.netscispace.com |

| N-terminal acetyltransferases (NATs) | Eukaryotes (e.g., Yeast) | Co-translational N-acetylation of proteins | High; specific NATs (e.g., Nat3p, Mak3p) act on N-terminal methionine. embopress.org |

Racemic Mixture Resolution Techniques for this compound

The chemical synthesis of N-Acetyl-ethionine from DL-ethionine results in a racemic mixture of N-Acetyl-D-ethionine and N-Acetyl-L-ethionine. For many biological and research applications, obtaining the pure enantiomers is essential. This is achieved through resolution techniques.

Enzymatic kinetic resolution is a widely used industrial method for separating enantiomers of N-acetylated amino acids. The process typically involves the use of an aminoacylase (B1246476) enzyme that selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer unreacted. nih.gov The resulting free L-amino acid and the unreacted N-acetyl-D-amino acid can then be separated based on their different physical properties. nih.gov

A related strategy involves the resolution of N-acetyl-DL-amino acid esters. Research has demonstrated the high efficiency of lipase-catalyzed resolution of N-acetyl-DL-methionine methyl ester (N-Ac-DL-MetOMe). tandfonline.com A study using lipase (B570770) from Brucella thiophenivorans showed excellent enantioselectivity, producing N-acetyl-L-methionine methyl ester with an enantiomeric excess exceeding 99% at a conversion of 51.3%. tandfonline.com This approach provides an alternative biocatalytic route for producing optically active N-acetyl amino acid derivatives. tandfonline.com Enzymes like acylase I from Aspergillus melleus also show high enantioselectivity in hydrolyzing esters and amides of amino acids, providing another potential tool for resolving this compound derivatives. canada.ca

| Enzyme | Source Organism | Substrate | Key Finding | Reference |

| Lipase | Brucella thiophenivorans | N-acetyl-DL-methionine methyl ester | Conversion of 51.3% with >99% enantiomeric excess for the L-ester. Enantiomeric ratio >200. | tandfonline.com |

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers. Direct resolution can be achieved using chiral stationary phases (CSPs). uniprot.orgnih.gov These columns contain a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus separation. uniprot.org Polysaccharide-based CSPs are commonly used for resolving N-blocked amino acids.

Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. uniprot.org These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. uniprot.org

Preparation of Structurally Modified this compound Analogues for Research Purposes

Structurally modified analogues of this compound are synthesized for various research purposes, including metabolic studies and the investigation of enzyme mechanisms. Ethionine itself is a known methionine antagonist, and its N-acetylated form can be used in studies related to amino acid metabolism and transport.

The synthesis of an unsaturated analogue, N-acetyl-D,L-2-amino-4-ethoxy-cis-but-3-enoic acid methyl ester, has been accomplished through the condensation of an appropriate precursor. Such analogues are valuable in probing the structural requirements of enzymes and receptors that interact with methionine and its derivatives.

Furthermore, research has explored the enzymatic synthesis of various L-methionine analogues by modifying the thioether residue. Enzymes like O-acetyl-l-homoserine sulfhydrolase (OAHS) have been used to produce different analogues from L-homocysteine and various organic thiols. These modified amino acids could subsequently be N-acetylated to produce a library of N-acetyl-ethionine analogues for further study. The α-keto acid analogue of methionine has also been synthesized, providing another route to modified structures. nih.gov These synthetic efforts expand the chemical toolbox available for biochemical and pharmacological research.

Synthesis of Sulfoxide (B87167) Derivatives (e.g., N-Acetylethionine Sulfoxide)

The oxidation of the thioether sulfur in this compound to a sulfoxide is a primary chemical transformation, mirroring the well-studied oxidation of its methyl analogue, N-acetyl-DL-methionine. This conversion is significant as the sulfoxide is a potential metabolite and its formation can alter the biological properties of the parent compound.

One established method for this oxidation involves the use of pyridinium (B92312) chlorochromate (PCC). gsconlinepress.comgsconlinepress.com A kinetic study on the oxidation of N-Acetyl-DL-methionine by PCC in an aqueous N,N-dimethylformamide (DMF) medium revealed that the reaction product is N-Acetyl-DL-methionine sulfoxide. gsconlinepress.comgsconlinepress.comresearchgate.net The reaction exhibits first-order dependence on the concentrations of PCC, the N-acetylated amino acid, and H+ ions, suggesting the involvement of a protonated chromium(VI) species in the rate-determining step. gsconlinepress.comgsconlinepress.com The stoichiometry of the reaction indicates that two moles of PCC are consumed for every three moles of N-Acetyl-DL-methionine oxidized. researchgate.net The product, N-Acetyl-DL-methionine sulfoxide, can be precipitated from the reaction mixture and has been identified by its melting point. gsconlinepress.comresearchgate.net Given the identical reactive thioether moiety, this methodology is directly applicable to the synthesis of N-Acetylethionine Sulfoxide.

The reaction mechanism proposed involves the formation of an intermediate complex between the protonated PCC and the sulfur atom of the N-acetylated amino acid. This is followed by a rate-determining step leading to the sulfoxide. gsconlinepress.com

Table 1: Kinetic Parameters for the Oxidation of N-Acetyl-DL-Methionine by PCC

| Reactant | Order of Reaction |

| N-Acetyl-DL-Methionine | First |

| Pyridinium Chlorochromate (PCC) | First |

| H⁺ ion | First |

| Data derived from kinetic studies on the analogous compound N-Acetyl-DL-methionine, which is expected to have similar kinetic behavior to this compound under the same conditions. gsconlinepress.comgsconlinepress.com |

Alternative oxidizing agents like peroxynitrite have also been shown to quantitatively oxidize N-acetylmethionine to its sulfoxide in a simple bimolecular reaction. nih.gov Furthermore, enzymatic methods offer a stereoselective approach. A multi-enzyme cascade using an N-acylamino acid racemase, an L-selective aminoacylase, and an isoleucine dioxygenase has been developed to convert racemic N-acetylmethionine into L-methionine-(S)-sulfoxide with high yield and diastereomeric excess. d-nb.info This biocatalytic approach could theoretically be adapted for the stereoselective synthesis of N-Acetylethionine Sulfoxide diastereomers.

Carbon Isotope Labeling for Metabolic Tracing Studies

Isotopic labeling is an indispensable tool in metabolic research, allowing scientists to trace the fate of molecules in complex biological systems. eurisotop.com Incorporating a carbon isotope, such as the radioactive ¹⁴C or the stable heavy isotope ¹³C, into the this compound structure enables its detection and quantification in various metabolic pathways.

The synthesis of carbon-labeled this compound typically begins with a correspondingly labeled DL-ethionine precursor. This labeled precursor can then be acetylated on the amino group to yield the final product. For instance, studies on the metabolic effects of ethionine have utilized ethionine labeled with ¹⁴C in the ethyl group to track its incorporation into proteins, demonstrating that the ethyl group is not readily metabolized to a methyl group. researchgate.net

The general procedure for synthesis involves reacting the carbon-labeled DL-ethionine with an acetylating agent, such as acetic anhydride or acetyl chloride, under appropriate conditions.

Reaction: ¹⁴C-DL-ethionine + Acetic Anhydride → N-Acetyl-DL-[¹⁴C]ethionine + Acetic Acid

This method allows for the specific placement of the carbon label depending on the starting material. For example, using [1- ¹⁴C]ethionine would label the carboxyl carbon, while using [ethyl-1-¹⁴C]ethionine would label the ethyl group. These labeled molecules are critical for quantitative metabolic flux analysis and for elucidating how ethionine and its derivatives interfere with normal cellular metabolism. nih.govfrontiersin.org Such tracer studies can reveal the contribution of the labeled compound to various metabolic pools, including protein and nucleotide synthesis. nih.govmdpi.com

Table 2: Examples of Carbon-Labeled this compound for Metabolic Studies

| Labeled Precursor | Resulting Labeled Product | Typical Application |

| DL-Ethionine-[carboxyl-¹³C] | This compound-[carboxyl-¹³C] | Tracing entry into pathways involving decarboxylation. |

| DL-Ethionine-[ethyl-1-¹³C] | This compound-[ethyl-1-¹³C] | Tracking the fate of the ethyl group and its incorporation into macromolecules. researchgate.net |

| DL-Ethionine-[U-¹³C₅] | This compound-[U-¹³C₇] | Global metabolic tracing to identify all downstream metabolites. |

| This table illustrates potential labeling schemes based on established methodologies for amino acid isotope labeling. nih.govnih.gov |

Deuterium (B1214612) Isotope Labeling for Reaction Mechanism Elucidation

Deuterium (²H), a stable heavy isotope of hydrogen, is frequently used as a label to investigate reaction mechanisms. The substitution of a proton with a deuteron (B1233211) can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE). Observing a KIE upon deuterium substitution at a specific position provides strong evidence that the bond to that position is broken or formed in the rate-determining step of the reaction. escholarship.org

The synthesis of deuterium-labeled this compound can be achieved through several strategies. One straightforward method is to use a deuterated acetylating agent during the N-acetylation of DL-ethionine. For example, reacting DL-ethionine with acetic anhydride-d₆ in a suitable solvent would yield N-[acetyl-d₃]-DL-ethionine.

Another approach involves starting with a deuterium-labeled ethionine precursor. Synthesizing ethionine with deuterium atoms at specific positions on its carbon backbone (e.g., at the α, β, or γ carbons) and then performing N-acetylation would provide probes for studying enzymatic or chemical reactions involving C-H bond cleavage at those sites. umich.edu Base-catalyzed hydrogen-deuterium exchange (HDX) offers a route to label the α-carbon of N-acetylated amino acids. nih.gov The acidity of the α-proton is increased by the N-acetyl group, facilitating its exchange with deuterium from a D₂O solvent under basic conditions. nih.gov

Table 3: Potential Deuterium Labeling Strategies for this compound

| Labeling Position | Synthetic Method | Purpose in Mechanistic Studies |

| Acetyl-methyl group (-CD₃) | Acetylation with a deuterated agent (e.g., Acetic Anhydride-d₆). | To probe reactions involving the acetyl group. |

| α-carbon (-CD-) | Base-catalyzed H/D exchange in D₂O. nih.gov | To study mechanisms involving abstraction of the α-proton. |

| Ethyl group (-CD₂-CD₃) | Start from a custom-synthesized, deuterated DL-ethionine precursor. umich.edu | To investigate the mechanism of S-dealkylation or other reactions involving the ethyl group. cdnsciencepub.com |

| This table outlines synthetic strategies and applications for deuterium-labeled this compound based on established principles of isotopic labeling. umich.edunih.govcdnsciencepub.com |

These deuterated analogues are invaluable for detailed mechanistic investigations, helping to map transition states and clarify complex reaction pathways in both chemical and biological systems. researchgate.net

Biochemical Metabolism and Biotransformation of N Acetyl Dl Ethionine

Enzymatic Deacetylation Pathways for N-Acetyl-DL-ethionine

The initial step in the metabolism of this compound often involves the removal of the acetyl group, a reaction catalyzed by a class of enzymes known as acylases or amidohydrolases. hmdb.ca

Aminoacylases, which catalyze the hydrolysis of N-acyl-L-amino acids, have been studied for their activity on N-acetylated amino acid derivatives. tandfonline.com These enzymes are crucial in industrial processes for the production of optically pure L-amino acids from their N-acetyl-DL-racemic mixtures. thuenen.de Porcine kidney acylase I, for instance, demonstrates stereospecificity by hydrolyzing the L-enantiomer of N-acetyl-DL-methionine, a structurally similar compound to this compound. news-medical.neted.gov This suggests that acylases can differentiate between the D- and L-forms of the acetylated amino acid. The reaction is often monitored using techniques like ¹H NMR spectroscopy, which can track the depletion of the substrate and the appearance of the product. news-medical.net The activity of these enzymes can be influenced by various factors, including the presence of metal ions. For example, the activity of a recombinant aminoacylase (B1246476) from Escherichia coli towards N-acetyl-D,L-methionine was found to increase threefold in the presence of Co²⁺ ions. semanticscholar.orgffhdj.com

Enzymes with acylase activity have been identified in a wide range of organisms, from bacteria and molds to animals. tandfonline.com For example, an aminoacylase from Streptomyces mobaraensis has been shown to have broad substrate specificity, hydrolyzing various N-acetylated L-amino acids. tandfonline.com Similarly, an aminoacylase from the hyperthermophilic archaeon Pyrococcus furiosus can hydrolyze nonpolar N-acylated L-amino acids. nih.gov The industrial application of these enzymes often involves their immobilization to improve stability and reusability. researchgate.net

The kinetics of the enzymatic hydrolysis of N-acetylated amino acids often follow the Michaelis-Menten model. news-medical.netazom.com This model describes the relationship between the reaction rate and the substrate concentration, characterized by two key parameters: the maximum reaction rate (Vmax) and the Michaelis constant (KM). azom.com KM represents the substrate concentration at which the reaction rate is half of Vmax and is inversely proportional to the affinity of the enzyme for the substrate. azom.com

Kinetic studies on the hydrolysis of N-acetyl-DL-methionine by various aminoacylases provide insights that can be extrapolated to this compound. For instance, the hydrolysis of N-acetyl-L-methionine and N-acetyl-D,L-methionine by an aminoacylase from Aspergillus oryzae was studied, revealing a Vmax of approximately 2000 µmoles of L-methionine per mg of protein per hour and a KM of about 1.10⁻¹ M for both substrates. nih.gov The presence of Co(II) ions increased the reaction velocity and decreased the KM values. nih.gov Another study on an aminoacylase from Streptomyces mobaraensis reported KM values of 1.3 ± 0.1 mM for N-acetyl-L-methionine. tandfonline.com The hydrolysis of N-acetyl-DL-methionine by porcine acylase has also been analyzed using ¹H NMR spectroscopy, allowing for the determination of Vmax and KM from Lineweaver-Burk plots. news-medical.net

Table 1: Kinetic Parameters of N-acetyl-DL-methionine Hydrolysis by Various Enzymes

| Enzyme Source | Substrate | Vmax | KM | Activators |

|---|---|---|---|---|

| Aspergillus oryzae aminoacylase | N-acetyl-L-methionine | ~2000 µmol/mg/hr | ~1.10⁻¹ M | Co(II) ions |

| Aspergillus oryzae aminoacylase | N-acetyl-D,L-methionine | ~3000 µmol/mg/hr (with Co²⁺) | ~1.4 x 10⁻² M (with Co²⁺) | Co(II) ions |

| Streptomyces mobaraensis aminoacylase | N-acetyl-L-methionine | Not specified | 1.3 ± 0.1 mM | Co²⁺ |

| Porcine acylase | N-acetyl-DL-methionine | 0.3152 mmol L⁻¹ s⁻¹ | 0.24 mol L⁻¹ | CoCl₂ |

Data compiled from multiple research sources. tandfonline.comnews-medical.netsemanticscholar.orgffhdj.comnih.gov

The substrate specificity of aminoacylases is a critical factor in their biological function and industrial application. While many acylases exhibit broad specificity towards N-acetylated L-amino acids, there are exceptions. tandfonline.com For example, the aminoacylase from Streptomyces mobaraensis does not hydrolyze Nα-acetyl-L-lysine and N-acetyl-L-proline. tandfonline.com

Studies have shown that some aminoacylases can act on a range of N-acetylated amino acids. For instance, a D-aminoacylase from Rhodococcus armeniensis AM6.1 was shown to deacetylate N-acetyl-DL-methionine, N-acetyl-DL-tyrosine, N-acetyl-DL-allylglycine, N-acetyl-DL-oxyvaline, and N-acetyl-DL-tryptophane at varying rates. researchgate.net The enzyme from Micrococcus agilis showed the highest activity with N-acetyl-DL-methionine among several tested acyl derivatives. bibliotekanauki.pl The structural similarity between methionine and ethionine suggests that enzymes that process N-acetyl-methionine are likely candidates for interacting with this compound.

Intracellular Fate and Interconversion in Model Biological Systems

Once deacetylated, the resulting ethionine can enter various metabolic pathways.

The sulfur atom in methionine and its analogue ethionine is susceptible to oxidation. gsconlinepress.com Kinetic studies on the oxidation of N-Acetyl-DL-methionine by pyridinium (B92312) chlorochromate (PCC) have shown that the reaction product is N-Acetyl-DL-Methionine sulfoxide (B87167). gsconlinepress.comgsconlinepress.comresearchgate.netgrafiati.comgrafiati.com The reaction exhibits first-order dependence on the concentrations of PCC, N-Acetyl-DL-methionine, and H⁺ ions, and follows Michaelis-Menten type kinetics with respect to the substrate. gsconlinepress.comgsconlinepress.comresearchgate.netgrafiati.comgrafiati.com This suggests that the oxidation of this compound would likely proceed through a similar mechanism, yielding the corresponding sulfoxide. The oxidation of the sulfur-containing amino acids is biologically significant as it can affect protein structure and function. thuenen.de

N-acetylated amino acids can serve as precursors for protein synthesis and other metabolic processes. formulationbio.com For instance, N-Acetyl-DL-methionine has been described as a precursor to protein synthesis. formulationbio.com Methionine itself is a crucial amino acid, serving as a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous biochemical reactions, including DNA methylation and the synthesis of polyamines. myskinrecipes.comnih.gov Ethionine can interfere with these processes by being converted to S-adenosylethionine, which can act as an antagonist to SAM.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-Acetyl-DL-methionine |

| N-Acetyl-L-methionine |

| N-acetyl-D,L-methionine |

| L-methionine |

| Pyridinium chlorochromate |

| N-Acetyl-DL-Methionine sulfoxide |

| Nα-acetyl-L-lysine |

| N-acetyl-L-proline |

| N-acetyl-DL-tyrosine |

| N-acetyl-DL-allylglycine |

| N-acetyl-DL-oxyvaline |

| N-acetyl-DL-tryptophane |

| S-adenosylmethionine |

| S-adenosylethionine |

| Ethionine |

| Methionine |

| Cobalt(II) |

| ¹H NMR |

| CoCl₂ |

| Co²⁺ |

| H⁺ |

Role of Acetyltransferases in N-Acetylation of Ethionine in Experimental Systems

The biotransformation of the methionine analogue, ethionine, includes N-acetylation as a significant metabolic pathway. Experimental studies in rats have demonstrated the in vivo conversion of L-ethionine to N-acetylated forms. This section explores the role of acetyltransferases in this process, drawing upon findings from various experimental systems and the known functions of these enzymes with structurally related amino acids.

Evidence of Ethionine N-Acetylation in vivo

Research on the metabolism of L-[ethyl-1-¹⁴C]ethionine in rats has provided direct evidence for its N-acetylation. Following oral administration, analysis of metabolites in various organs and urine revealed the presence of N-acetylethionine and N-acetylethionine sulfoxide. This indicates that acetyltransferases in the experimental animal models are capable of recognizing ethionine as a substrate and catalyzing the transfer of an acetyl group to its amino group. The absorbed ethionine is rapidly metabolized, with a significant portion being oxidized to ethionine sulfoxide. Both ethionine and its sulfoxide form can then undergo N-acetylation.

The metabolic fate of ethionine in rats showed that a substantial amount is quickly oxidized to ethionine sulfoxide. In the liver and kidney, the concentration of ethionine sulfoxide was observed to be higher than that of free ethionine. N-acetylethionine sulfoxide was also detected in all organs investigated. Furthermore, the formation of S-adenosylethionine from N-acetylethionine suggests that N-acetylethionine can be deacetylated in vivo. The primary metabolites found in the urine were N-acetylethionine sulfoxide, S-adenosylethionine, ethionine sulfoxide, and free ethionine.

Potential Role of N-Terminal Acetyltransferases (NATs)

N-terminal acetylation is a widespread protein modification in eukaryotes, catalyzed by a family of enzymes known as N-terminal acetyltransferases (NATs). These enzymes transfer an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid of a polypeptide. Given that ethionine can be incorporated into proteins in place of methionine, it is plausible that ethionine-containing proteins are substrates for NATs.

The substrate specificity of NATs is largely determined by the first few N-terminal amino acids of a protein. Several types of NATs have been characterized, each with a preference for different N-terminal sequences. Since ethionine is a close structural analogue of methionine, the NATs that acetylate N-terminal methionine residues are strong candidates for the N-acetylation of ethionine-terminated proteins.

In eukaryotes, proteins are synthesized with an initiating methionine (iMet). This iMet can be cleaved by methionine aminopeptidases (MetAPs) if the second amino acid has a small radius of gyration. If the iMet is not cleaved, it can be a substrate for N-terminal acetylation by specific NATs.

The major NATs that are known to acetylate methionine-initiated N-termini are NatB, NatC, NatE, and NatF. Their substrate specificities, primarily studied in yeast and human cells, are summarized in the table below. It is hypothesized that they may also act on proteins with an N-terminal ethionine.

Table 1: Substrate Specificities of N-Terminal Acetyltransferases (NATs) for Methionine-Initiated Peptides

| N-Terminal Acetyltransferase (NAT) | Substrate N-Terminal Sequence (Methionine-initiated) | Organism(s) of Study |

|---|---|---|

| NatB | Met-Asp-, Met-Glu-, Met-Asn- | Yeast, Human |

| NatC | Met-Leu-, Met-Ile-, Met-Trp-, Met-Phe- | Yeast |

| NatE | Met-Leu-, Met-Ala-, Met-Lys-, Met-Met- | Human |

| NatF | Met-Lys-, Met-Leu-, Met-Ile-, Met-Trp-, Met-Phe- | Higher Eukaryotes |

Direct N-Acetylation of Free Ethionine

Besides the acetylation of ethionine residues within a protein, the N-acetylation of the free amino acid is also a possible metabolic route. This is supported by the detection of N-acetylethionine in vivo. The enzyme responsible for this is likely an N-acetyltransferase that acts on small molecules rather than proteins.

In the context of methionine metabolism, the enzyme methionine N-acetyltransferase (EC 2.3.1.66) catalyzes the N-acetylation of free

Mechanistic Studies of N Acetyl Dl Ethionine S Interactions in Experimental Models

Investigation of N-Acetyl-DL-ethionine as a Methionine Antagonist in Microorganisms

The antagonistic properties of ethionine and its derivatives against methionine are well-documented in microbial systems. These microorganisms, with their rapid growth rates and well-defined metabolic pathways, provide an ideal context for studying the inhibitory effects of this compound.

This compound's role as a methionine antagonist profoundly impacts bacterial growth and amino acid metabolism. Ethionine, the active moiety of this compound, has been shown to inhibit the growth of various bacterial species. For instance, in methionine-requiring auxotrophs of Escherichia coli, the addition of ethionine at a high ratio relative to methionine leads to a significant inhibition of the growth rate nih.gov. This inhibition is a direct consequence of ethionine competing with methionine for incorporation into bacterial proteins and for roles in essential metabolic pathways.

The presence of the N-acetyl group on this compound may influence its uptake and metabolism by bacteria. Some bacteria possess acylases that can hydrolyze the N-acetyl group, releasing free ethionine into the cytoplasm researchgate.net. Once de-acetylated, ethionine can interfere with the utilization of not only methionine but also other amino acids, leading to a broader disruption of cellular homeostasis. Studies on lactic acid bacteria have demonstrated a clear antagonism between DL-ethionine and the utilization of D-methionine, highlighting the stereospecific interactions that can occur within bacterial amino acid metabolism nih.gov.

Table 1: Expected Effects of this compound on Bacterial Growth

| Bacterial Model | Expected Effect on Growth | Mechanism of Action |

| Escherichia coli (methionine auxotroph) | Inhibition of growth rate, potential for linear growth at high inhibitor ratios. nih.gov | Competitive antagonism with methionine for protein synthesis and metabolic pathways. nih.gov |

| Lactic Acid Bacteria | Antagonism with D-methionine utilization, leading to growth inhibition. nih.gov | Interference with specific amino acid transport and metabolic pathways. |

| General Microbial Communities | Alterations in community structure and metabolic function. mdpi.commdpi.com | Differential sensitivity of microbial species to methionine antagonism. |

The primary mechanism by which this compound exerts its antagonistic effects is through the competitive inhibition of enzymes involved in the methionine biosynthesis pathway. In bacteria, this pathway is a tightly regulated process that is essential for the de novo synthesis of methionine nih.gov.

The key steps in bacterial methionine biosynthesis that are susceptible to inhibition by ethionine include:

Homoserine succinyltransferase: This enzyme catalyzes an early committed step in the pathway and is subject to feedback inhibition by methionine and S-adenosylmethionine (SAM) nih.gov. Ethionine, mimicking methionine, can contribute to this feedback inhibition.

Cystathionine γ-synthase and Cystathionine β-lyase: These enzymes are crucial for the transsulfuration pathway, which transfers the sulfur atom to the methionine backbone. As a structural analog, ethionine can competitively bind to the active sites of these enzymes, blocking the synthesis of their natural substrates.

Methionine synthase: This enzyme catalyzes the final step of methionine synthesis, the methylation of homocysteine. Ethionine's structural similarity to methionine allows it to interfere with this critical methylation reaction.

The presence of the N-acetyl group in this compound means that it is not a direct inhibitor of these enzymes. However, upon enzymatic deacetylation within the bacterial cell, the released ethionine can then act as a potent competitive inhibitor researchgate.net. This two-step process can be advantageous in experimental settings, allowing for a more controlled release of the active antagonist.

Interactions with Cellular Processes in Isolated Systems

To further elucidate the specific molecular interactions of this compound, researchers utilize isolated cellular systems, such as in vitro enzyme assays and cell-free protein synthesis systems. These reductionist approaches allow for the study of the compound's effects on specific cellular processes without the complexities of a whole-organism context.

One of the most significant consequences of ethionine's antagonism of methionine is the formation of S-adenosylethionine (SAE). In the cell, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions. The enzyme responsible for this conversion, methionine adenosyltransferase (MAT), can also utilize ethionine as a substrate, leading to the synthesis of SAE.

The accumulation of SAE has several detrimental effects on cellular function:

Inhibition of Methyltransferases: SAE can act as a competitive inhibitor of SAM-dependent methyltransferases, blocking essential methylation reactions of DNA, RNA, proteins, and lipids.

Ethyl Group Donation: In some instances, SAE can serve as an ethyl group donor in place of a methyl group from SAM. The incorporation of ethyl groups into biomolecules can alter their structure and function, leading to cellular dysfunction.

Depletion of ATP: The synthesis of SAE consumes ATP, and its accumulation can lead to a significant depletion of cellular ATP levels, impacting energy-dependent processes.

This compound, after being converted to ethionine within the cell, will contribute to the pool of substrate available for SAE synthesis, thereby indirectly influencing methyl group transfer dynamics.

Table 2: Comparison of S-Adenosylmethionine (SAM) and S-Adenosylethionine (SAE)

| Compound | Structure | Function | Consequence of Formation |

| S-Adenosylmethionine (SAM) | Methionine + Adenosine | Universal methyl group donor. | Essential for numerous cellular methylation reactions. |

| S-Adenosylethionine (SAE) | Ethionine + Adenosine | Competitive inhibitor of methyltransferases; potential ethyl group donor. | Disruption of methylation patterns, altered biomolecule function, ATP depletion. |

Cell-free protein synthesis (CFPS) systems provide a powerful platform for studying the direct effects of compounds on the machinery of transcription and translation. The introduction of this compound into a CFPS system would allow for a detailed investigation of its impact on protein synthesis.

After deacetylation to ethionine, the amino acid analog can be mistakenly charged to tRNAMet by aminoacyl-tRNA synthetases. This ethionyl-tRNAMet can then be incorporated into nascent polypeptide chains in place of methionine. The consequences of this substitution can be severe:

Altered Protein Structure: The replacement of a methyl group with an ethyl group can lead to changes in the local and global structure of proteins due to steric hindrance and altered hydrophobicity.

Impaired Protein Function: These structural changes can result in enzymes with reduced catalytic activity, receptors with altered binding affinities, and structural proteins with compromised integrity.

Protein Degradation: The misfolded or dysfunctional proteins containing ethionine may be targeted for degradation by cellular quality control mechanisms.

Similarly, the impact on nucleic acid metabolism can be studied in vitro. The inhibition of SAM-dependent methylation by SAE can affect the proper methylation of DNA and RNA, which is crucial for gene regulation, transcript stability, and ribosome biogenesis. In a cell-free system, the effects of this compound on the activity of purified DNA and RNA methyltransferases can be directly assayed.

Molecular Docking and Computational Modeling of Receptor/Enzyme Binding

While experimental studies provide invaluable data on the functional consequences of this compound's interactions, molecular docking and computational modeling offer a detailed, atomistic view of how this compound binds to its target enzymes. These in silico approaches can predict the binding affinity and orientation of a ligand within the active site of a protein, providing insights into the molecular basis of its inhibitory activity.

A computational study of this compound would typically involve:

Homology Modeling: If the three-dimensional structure of a target enzyme (e.g., methionine adenosyltransferase from a specific bacterium) is not available, a model can be built based on the known structures of related enzymes.

Ligand Preparation: The three-dimensional structure of this compound (or its active form, ethionine) is generated and its energy minimized.

Molecular Docking: The ligand is docked into the active site of the enzyme using specialized software. The program samples a vast number of possible binding poses and scores them based on a force field that estimates the binding energy.

Analysis of Binding Interactions: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the active site.

While specific molecular docking studies for this compound are not widely available in the published literature, such models would be instrumental in understanding the precise mechanisms of its competitive inhibition. By comparing the predicted binding mode of this compound with that of the natural substrate, N-acetyl-DL-methionine, researchers can gain a deeper understanding of the structural determinants of its antagonistic activity. These computational insights can also guide the design of more potent and specific inhibitors for therapeutic or research purposes.

Table 3: Parameters for a Hypothetical Molecular Docking Study of this compound

| Parameter | Description | Expected Outcome for this compound |

| Binding Energy (ΔG) | The predicted free energy of binding between the ligand and the enzyme. | A negative value indicating favorable binding, comparable to or stronger than the natural substrate. |

| Inhibitory Constant (Ki) | A calculated measure of the inhibitor's potency. | A low value indicating high potency. |

| Hydrogen Bonds | The number and geometry of hydrogen bonds formed between the ligand and the enzyme. | Identification of key donor and acceptor atoms contributing to binding affinity. |

| Hydrophobic Interactions | The non-polar interactions between the ligand and the enzyme's active site. | Elucidation of the role of the ethyl group in binding. |

| Root Mean Square Deviation (RMSD) | A measure of the similarity between the docked pose and a known binding mode (if available). | A low RMSD value would indicate a high-quality docking result. |

Ligand-Protein Interaction Analysis of this compound with Key Metabolic Enzymes

No specific studies detailing the ligand-protein interaction analysis, including binding affinities, interaction sites, or molecular docking of this compound with key metabolic enzymes, were found in the available scientific literature.

Conformational Analysis and Molecular Dynamics Simulations

No specific studies involving conformational analysis or molecular dynamics simulations to determine the structural flexibility, stability, or dynamic behavior of this compound were found in the available scientific literature.

Advanced Analytical Methodologies for N Acetyl Dl Ethionine Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in the analysis of N-Acetyl-DL-ethionine, enabling the separation of the compound from complex mixtures and the purification of its enantiomers. The choice of chromatographic technique is dictated by the specific analytical challenge, such as the need for high-resolution separation, the volatility of the analyte, or the assessment of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its versatility and high resolving power. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of N-acetylated amino acids. sielc.com In a typical RP-HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For instance, N-Acetyl-DL-methionine, a closely related compound, can be analyzed using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

The detection of this compound following HPLC separation can be achieved through various methods. Ultraviolet (UV) detection is frequently used, with the wavelength set to a value where the analyte exhibits significant absorbance, such as 230 nm for N-acetylated amino acid enantiomers. sigmaaldrich.com The choice of detector is critical for achieving the desired sensitivity and selectivity. For instance, in the analysis of L-methionine impurities, which can include N-acetyl-dl-methionine, HPLC methods with UV detection have demonstrated limits of detection in the range of 0.06–0.30 μg/mL. researchgate.net

The enantiomeric separation of this compound is a significant analytical challenge that can be addressed by chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. For the analogous compound N-Acetyl-DL-methionine, a chiral column has been successfully used to separate its enantiomers. sigmaaldrich.com

Table 1: Exemplary HPLC Conditions for the Analysis of N-Acetyl-Amino Acid Enantiomers sigmaaldrich.com

| Parameter | Condition |

| Column | Astec (R,R) P-CAP, 25 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | 20 mM ammonium (B1175870) acetate (B1210297) in acetonitrile and methanol (B129727) (70:30, v/v) |

| Flow Rate | 1 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 1 µL |

| Sample Concentration | 1 mg/mL in methanol |

Gas Chromatography (GC) is another powerful technique for the analysis of amino acids and their derivatives. However, due to the low volatility of compounds like this compound, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. sigmaaldrich.comwvu.edu This process involves chemically modifying the analyte to increase its vapor pressure.

Common derivatization strategies for amino acids include silylation and acylation. gcms.cz For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a silylation reagent that can be used to form tert-butyl dimethylsilyl (TBDMS) derivatives of amino acids. sigmaaldrich.com Another approach involves the formation of N-trifluoroacetyl methyl esters. dtic.mil The choice of derivatization reagent is crucial as it can affect the chromatographic behavior and the mass spectral fragmentation of the resulting derivative.

Once derivatized, the sample is introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A 5%-phenyl-95%-dimethylpolysiloxane capillary column is a type of column that can be used for the separation of derivatized N-acetylated amino acids. hmdb.ca The detection of the separated compounds is often performed using a mass spectrometer (GC-MS), which provides both identification and quantification capabilities. researchgate.net The development of N-acetyl methyl ester (NACME) derivatization, for example, has been shown to improve the accuracy and precision of amino acid analysis by GC-combustion-isotope ratio mass spectrometry (GC/C/IRMS). nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Derivatization Reagent | Derivative Formed | Key Characteristics |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) | Derivatives are stable and less sensitive to moisture. sigmaaldrich.com |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (B98337) (TMS) | Reagent and byproducts are volatile. sigmaaldrich.com |

| Acetic Anhydride (B1165640) | Acetates | Used for primary and secondary amines. gcms.cz |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) | A powerful silylating agent. |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules and for the assessment of enantiomeric purity. chromatographyonline.com CE offers several advantages, including high separation efficiency, low sample and solvent consumption, and flexibility in the choice of chiral selectors. chromatographyonline.com

For the enantiomeric separation of this compound, a chiral selector is added to the background electrolyte. This chiral selector interacts diastereomerically with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and, consequently, their separation. Various types of chiral selectors are used in CE, including cyclodextrins, chiral crown ethers, macrocyclic antibiotics, and proteins. chromatographyonline.comnih.gov Sulfated α-cyclodextrin and sulfated β-cyclodextrin have been shown to be broadly useful for the enantiomeric separation of various synthetic amino acids. bohrium.com

The separation in CE is driven by the application of a high voltage across a narrow-bore fused-silica capillary filled with the background electrolyte. The detection is typically performed using UV-Vis absorbance, often at a wavelength of 200 nm for amino acid derivatives. chromatographyonline.com The conditions for CE, such as the type and concentration of the chiral selector, the pH of the running buffer, and the applied voltage, must be optimized to achieve baseline separation of the enantiomers. bohrium.com

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are vital for the detailed characterization of this compound. They provide information about the molecular structure, facilitate the monitoring of chemical reactions in real-time, and enable the identification and quantification of the compound in various matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules and for studying reaction kinetics. nanalysis.comresearchgate.net ¹H NMR spectroscopy, in particular, is an invaluable tool for monitoring the progress of reactions involving this compound.

A notable application of ¹H NMR is in the study of the enzymatic hydrolysis of N-acetyl-DL-methionine, a process that can be analogous to reactions involving this compound. news-medical.netazom.com In such a study, the ¹H NMR spectra are recorded at regular intervals throughout the reaction. news-medical.net The depletion of the substrate and the simultaneous appearance of the product can be observed and quantified by integrating the respective signals in the spectra. nanalysis.com For instance, the α-methine proton of N-acetyl-DL-methionine gives a distinct signal that can be monitored over time to determine the reaction rate. news-medical.net This quantitative data can then be used to construct Michaelis-Menten and Lineweaver-Burk plots to determine key enzyme kinetic parameters such as Vmax and KM. nanalysis.comazom.com

For structural elucidation, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is employed. hyphadiscovery.comethernet.edu.et These experiments provide information about the connectivity of atoms within the molecule, allowing for the unambiguous assignment of the chemical structure. Isotopic labeling with ¹³C and ¹⁵N can be used to enhance NMR sensitivity for more detailed structural studies. researchgate.net

Table 3: Representative ¹H NMR Parameters for Monitoring N-acetyl-DL-methionine Hydrolysis nanalysis.comnews-medical.net

| Species | Proton Signal | Chemical Shift (ppm) |

| N-acetyl-DL-methionine (Substrate) | α-methine proton | 4.25 |

| L-methionine (Product) | α-methine proton | 3.85 |

Mass Spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of this compound. nih.govmetwarebio.com It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of the analyte.

When coupled with a separation technique such as GC or LC, MS becomes a powerful tool for analyzing complex mixtures. In GC-MS analysis of N-acetylated amino acids, the electron ionization (EI) mass spectra of the derivatized compounds show characteristic fragmentation patterns that can be used for their identification. researchgate.net For example, the trimethylsilyl (TMS) derivatives of N-acetylated amino acids produce unique mass spectra that can be compared to spectral libraries for confirmation. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique for the characterization of acetylated amino acids. nih.gov In LC-MS/MS, the precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides structural information that can be used to differentiate between isomers. nih.gov Stable isotope-labeled internal standards can be used in MS-based methods for accurate quantification through isotope dilution. unc.edu

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the molecular structure of compounds by analyzing their vibrational modes.

In a hypothetical analysis of this compound, FTIR spectroscopy would reveal characteristic absorption bands corresponding to its functional groups. For instance, the N-H stretching of the amide group would be expected in the 3300-3100 cm⁻¹ region, while the C=O stretching of the acetyl group and carboxylic acid would appear around 1700-1600 cm⁻¹. The C-N stretching and N-H bending of the amide linkage would produce signals in the 1600-1500 cm⁻¹ range. Vibrations corresponding to the ethyl group (C-H stretching and bending) and the thioether (C-S) linkage would also be present at their characteristic frequencies.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information. It is particularly sensitive to non-polar bonds. Therefore, vibrations of the C-S-C backbone and the C-C bonds of the ethyl group in this compound would likely yield strong Raman signals. Differences in crystal structure between racemic (DL) and enantiopure forms can sometimes be distinguished by vibrational spectroscopy due to variations in crystal symmetry and hydrogen bonding networks. mdpi.comnist.gov

A comparative data table of expected vibrational frequencies for this compound, based on known frequencies for analogous functional groups, is presented below.

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Weak |

| N-H (Amide) | Stretching | 3300-3100 | Moderate |

| C-H (Alkyl) | Stretching | 2960-2850 | Strong |

| C=O (Carboxylic Acid) | Stretching | ~1760 | Moderate |

| C=O (Amide I) | Stretching | ~1650 | Moderate |

| N-H (Amide II) | Bending | ~1550 | Weak |

| C-S (Thioether) | Stretching | 700-600 | Strong |

Kinetic Studies and Mechanistic Investigations

Kinetic studies are fundamental to understanding the reaction mechanisms, rates, and factors influencing the chemical transformations of this compound, particularly in biological systems where it may act as an antimetabolite for methionine.

Enzyme Kinetics: Michaelis-Menten and Lineweaver-Burk Analysis

This compound can serve as a substrate for enzymes that typically act on N-acetylated amino acids, such as acylases. The kinetics of such enzymatic reactions can be thoroughly analyzed using the Michaelis-Menten model. nih.govwikipedia.org This model relates the initial reaction rate (V₀) to the substrate concentration ([S]).

The Michaelis-Menten equation is: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

Vₘₐₓ is the maximum reaction rate achieved at substrate saturation.

Kₘ (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. azom.comnews-medical.net

To determine these parameters for this compound hydrolysis, one would measure the initial reaction rates at various substrate concentrations. A graphical representation of the Michaelis-Menten equation is often linearized using a Lineweaver-Burk plot, also known as a double reciprocal plot. pearson.com2minutemedicine.com This plot graphs 1/V₀ versus 1/[S].

The Lineweaver-Burk equation is: 1/V₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ

This linear equation (y = mx + c) allows for a more straightforward determination of Kₘ and Vₘₐₓ from the slope (Kₘ/Vₘₐₓ) and the y-intercept (1/Vₘₐₓ). azom.comnews-medical.net

Below is a hypothetical data table illustrating the kind of results that would be obtained from an enzyme kinetics study on this compound.

| [this compound] (mM) | Initial Rate (V₀) (µM/min) | 1 / [S] (mM⁻¹) | 1 / V₀ (min/µM) |

| 5 | 10.0 | 0.200 | 0.100 |

| 10 | 16.7 | 0.100 | 0.060 |

| 20 | 25.0 | 0.050 | 0.040 |

| 40 | 33.3 | 0.025 | 0.030 |

| 80 | 40.0 | 0.013 | 0.025 |

Reaction Stoichiometry Determination

Determining the stoichiometry of a reaction involving this compound is crucial for understanding the molar ratios of reactants consumed and products formed. For instance, in the enzymatic deacetylation by an acylase, the expected stoichiometry is a 1:1:1:1 ratio.

This compound + H₂O → DL-ethionine + Acetate

Techniques such as titration, spectroscopy (e.g., NMR or UV-Vis by monitoring reactant and product concentrations over time), or chromatography (e.g., HPLC) can be employed to confirm this stoichiometry. By measuring the initial and final concentrations of all species, the molar relationships can be established, confirming the balanced chemical equation for the transformation.

Evaluation of Activation Parameters for Chemical Reactions

Activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the transition state of a reaction. These parameters can be determined by studying the effect of temperature on the reaction rate constant (k), as described by the Arrhenius and Eyring equations.

The Arrhenius equation relates the rate constant to temperature: k = A * e^(-Ea / RT)

Where:

A is the pre-exponential factor.

Ea is the activation energy.

R is the gas constant.

T is the absolute temperature.

By measuring the rate constant at different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

The Eyring equation provides a more detailed thermodynamic perspective: k = (κ * kₑ * T / h) * e^(-ΔG‡ / RT)

Where ΔG‡ = ΔH‡ - TΔS‡. This allows for the calculation of the enthalpy and entropy of activation, which describe the energy and molecular order changes, respectively, required to reach the transition state.

N Acetyl Dl Ethionine As a Research Probe in Biochemical Systems

Application in Studies of Methionine Cycle Perturbation in Non-Human Models

N-Acetyl-DL-ethionine serves as a potent tool for investigating the methionine cycle, a crucial metabolic pathway responsible for generating the universal methyl donor S-adenosylmethionine (SAM). The introduction of ethionine, and by extension this compound, into non-human model systems induces significant perturbations in this cycle, allowing researchers to study the consequences of impaired methylation reactions.

When administered to rats, DL-ethionine has been shown to alter the levels of S-adenosylmethionine and its analogue, S-adenosylethionine, in various tissues, including the liver, kidney, pancreas, and testis. nih.gov Ethionine acts as a substrate for S-adenosylmethionine synthetase, the enzyme that converts methionine to SAM. This results in the formation of S-adenosylethionine (SAE), an inactive analogue of SAM. The accumulation of SAE competitively inhibits various methyltransferases, leading to a state of functional methionine deficiency and hypomethylation.

Research in yeast (Saccharomyces cerevisiae) has demonstrated that ethionine can impair the synthesis of mitochondrial translation products. nih.gov This suggests that the perturbation of the methionine cycle by ethionine extends to organelle-specific processes, highlighting its systemic effects on cellular metabolism. The metabolic fate of N-acetyl-L-ethionine sulfoxide (B87167), a metabolite of L-ethionine, has been examined in rats, revealing its conversion to SAE, further implicating N-acetylated forms of ethionine in the disruption of the methionine cycle. nih.gov

Table 1: Effects of Ethionine Administration on Methionine Cycle Metabolites in Rats

| Tissue | Change in S-adenosylmethionine (SAM) Levels | Change in S-adenosylethionine (SAE) Levels |

| Liver | Decreased | Increased |

| Kidney | Decreased | Increased |

| Pancreas | Decreased | Increased |

| Testis | Decreased | Increased |

This table summarizes the general findings from studies on the effects of DL-ethionine feeding on SAM and SAE levels in various rat tissues. nih.gov

Utilization in Investigating Amino Acid Transport Mechanisms in Model Organisms

The study of amino acid transport across biological membranes is crucial for understanding nutrient uptake and cellular homeostasis. This compound can be utilized as a probe to investigate the specificity and kinetics of amino acid transporters. The N-acetylation of an amino acid can significantly alter its transport characteristics, sometimes leading to its recognition by different classes of transporters.

A notable example of how N-acetylation affects transport is the case of N-acetyl-leucine. Research has shown that while leucine (B10760876) is a substrate for the L-type amino acid transporter (LAT1), N-acetyl-leucine is not. nih.gov Instead, N-acetylation allows it to be transported by the monocarboxylate transporter (MCT). nih.govyoutube.com This switch in transporter preference highlights the potential for this compound to be used in similar studies to probe the substrate specificities of various transporters.

Furthermore, specific transport mechanisms for N-acetylated amino acids have been identified. For instance, a sodium-dependent carrier for N-acetyl-L-aspartate has been found in glial cells, which is distinct from the transporters for glutamate (B1630785) and aspartate. nih.gov This discovery suggests that specialized transporters for N-acetylated amino acids exist, and this compound could be a valuable tool for identifying and characterizing such transporters in different model organisms. By using radiolabeled this compound, researchers can conduct competitive inhibition assays to determine if it shares a transporter with other amino acids or their N-acetylated derivatives, thereby elucidating the transport mechanisms involved.

As a Substrate for Enzyme Characterization and Immobilization Research

This compound is an effective substrate for a class of enzymes known as aminoacylases (or acylases), which catalyze the hydrolysis of N-acyl-amino acids. wikipedia.org This property makes it a useful tool for the characterization of these enzymes and for research into enzyme immobilization techniques.

Aminoacylases exhibit stereospecificity, typically hydrolyzing the L-enantiomer of an N-acyl-DL-amino acid mixture, leaving the D-enantiomer unreacted. tandfonline.com This characteristic is exploited in the industrial resolution of racemic amino acid mixtures. N-Acetyl-DL-methionine, a close structural analog of this compound, is commonly used as a substrate to assay aminoacylase (B1246476) activity. nih.govazom.com Studies have characterized aminoacylases from various sources, including hyperthermophilic archaea like Pyrococcus furiosus, which show broad substrate specificity towards nonpolar N-acylated L-amino acids, including N-acetyl-L-methionine. nih.gov

The enzymatic hydrolysis of N-Acetyl-DL-methionine can be monitored using techniques like ¹H NMR spectroscopy to determine key kinetic parameters such as the Michaelis constant (Kм) and the maximum reaction velocity (Vmax). azom.com

Table 2: Kinetic Parameters for Porcine Acylase with N-Acetyl-L-methionine as Substrate

| Parameter | Value | Unit |

| Kм | 0.24 | mol/L |

| Vmax | -0.3152 | mmol L⁻¹ second⁻¹ |

Data obtained from ¹H NMR spectroscopic analysis of the enzymatic hydrolysis of N-acetyl-L-methionine. azom.com

In addition to enzyme characterization, N-acetylated amino acids are relevant in the field of enzyme immobilization. Immobilization can enhance enzyme stability and reusability, which is crucial for industrial applications. frontiersin.org Aminoacylases have been successfully immobilized on various supports, such as porous glass beads, and have been shown to retain their catalytic activity for the hydrolysis of substrates like N-acetyl-DL-methionine. tandfonline.com The use of this compound in such studies can provide further insights into the substrate-enzyme interactions in immobilized systems.

Development of this compound as a Tracer for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. researchgate.net This is often achieved by introducing stable isotope-labeled substrates (tracers) and tracking the incorporation of the isotopes into various metabolites. nih.gov The development of this compound as a tracer holds potential for probing specific aspects of amino acid and one-carbon metabolism.

The principle behind using this compound as a tracer lies in its metabolic fate. Once deacetylated by intracellular aminoacylases, the released ethionine can enter the methionine cycle, leading to the formation of labeled S-adenosylethionine. nih.gov By using isotopically labeled this compound (e.g., with ¹³C or ¹⁵N), researchers could trace the flow of the ethionine backbone through various metabolic pathways.

Studies have shown that N-acetylated amino acids are endogenously synthesized, and the incorporation of labeled acetate (B1210297) from U-¹³C-glucose into these molecules can be detected. nilssonlab.se This indicates that the N-acetyl group can also serve as a tracer. Therefore, this compound labeled in either the ethionine or the acetyl moiety could provide distinct information. For instance, tracing a labeled acetyl group could offer insights into the dynamics of N-acetylation and deacetylation processes.

While the direct use of this compound as a tracer for MFA has not been extensively documented, the existing knowledge of ethionine metabolism and the principles of MFA provide a strong foundation for its development in this area. researchgate.netnih.gov Such a tool could be particularly useful for studying the metabolic reprogramming that occurs in diseases like cancer, where alterations in methionine metabolism are common.

Future Directions and Emerging Research Avenues for N Acetyl Dl Ethionine

Exploration of Novel Enzymatic Pathways for N-Acetylation and Deacetylation of Ethionine

A fundamental area of future research lies in identifying and characterizing the enzymes responsible for the metabolism of N-Acetyl-DL-ethionine. The acetylation and deacetylation of ethionine are likely critical control points in its biological activity.

N-Acetylation Pathways: The enzymatic machinery responsible for the N-acetylation of ethionine remains to be elucidated. It is hypothesized that N-terminal acetyltransferases (NATs), a family of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the N-terminal amino group of proteins, may play a role. researchgate.netnih.gov There are several classes of NATs with distinct substrate specificities. researchgate.net Future research could involve screening various NATs for their ability to acetylate ethionine. Investigating whether ethionine can be incorporated into polypeptides and subsequently N-terminally acetylated would also be a significant area of study.

Deacetylation Pathways: Similarly, the enzymes that remove the acetyl group from this compound are unknown. Histone deacetylases (HDACs) and other acyl-lysine deacetylases, known as sirtuins, are potential candidates, given their broad substrate specificities. nih.gov Another possibility is the involvement of specific aminoacylases. For instance, D-aminoacylase from Rhodococcus armeniensis AM6.1 has been shown to catalyze the deacetylation of N-acetyl-DL-methionine. researchgate.net Investigating whether this or similar enzymes can act on this compound would be a logical next step.

| Enzyme Class | Potential Role | Research Approach |

|---|---|---|

| N-Terminal Acetyltransferases (NATs) | Catalyze the N-acetylation of ethionine. | In vitro enzyme assays with purified NATs and ethionine as a substrate. |

| Histone Deacetylases (HDACs)/Sirtuins | Catalyze the deacetylation of this compound. | Screening a panel of deacetylase inhibitors in cell culture to observe changes in this compound levels. |

| Aminoacylases | Specific deacetylation of this compound. | Testing purified aminoacylases for activity against this compound. |

Investigation of this compound's Role in Specific Cellular Regulatory Networks (in vitro)

Understanding how this compound influences cellular processes is crucial. In vitro studies using various cell lines will be instrumental in dissecting its mechanism of action.

Impact on Gene Expression: Ethionine is known to affect gene expression. nih.gov It is plausible that this compound could have distinct effects on transcription. Future studies could employ techniques like RNA-sequencing to obtain a global view of the transcriptional changes induced by this compound in different cell types. This could reveal specific pathways and gene networks that are modulated by the compound. For example, studies on Komagataella phaffii have shown that methionine can influence the expression of genes involved in its own biosynthesis and fatty acid metabolism. mdpi.com

Effects on Protein Synthesis and Stability: As an analogue of methionine, ethionine can be incorporated into proteins, potentially altering their structure and function. nih.gov N-acetylation is also a critical protein modification that can influence protein stability, folding, and interactions. biologists.com Research should focus on whether this compound is utilized in protein synthesis and how this affects the stability and function of the resulting proteins. The N-degron pathway, which targets proteins for degradation based on their N-terminal residue, could be particularly relevant. nih.gov

Perturbation of Metabolic Pathways: Ethionine administration is known to perturb hepatic lipid metabolism. nih.gov It is important to investigate whether this compound has similar or different effects. Metabolomic studies could provide a comprehensive picture of the metabolic alterations induced by this compound, particularly in pathways involving methionine, S-adenosylmethionine (SAM), and lipid metabolism.

Development of High-Throughput Screening (HTS) Assays for this compound Interaction Studies

To identify the cellular targets of this compound, the development of robust high-throughput screening (HTS) assays is essential. nih.goveurekaselect.comingentaconnect.com These assays would enable the rapid screening of large compound libraries to find molecules that interact with or modulate the activity of this compound-binding proteins.

A variety of HTS formats could be adapted for this purpose:

Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) can be used to monitor the binding of this compound to a target protein in a high-throughput manner. ingentaconnect.comfrontiersin.org

Cell-Based Assays: These assays measure a cellular response to this compound or its interacting partners. eurekalert.org For example, a reporter gene assay could be designed where the expression of a reporter protein is dependent on the interaction of this compound with a target protein.

Biophysical Methods: Techniques such as Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) can be used to validate hits from primary screens and provide detailed information about the binding affinity and thermodynamics of the interaction. nih.gov

| HTS Method | Principle | Application for this compound |

|---|---|---|

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small molecule to a larger one. | To identify proteins that directly bind to a fluorescently labeled this compound derivative. |

| Förster Resonance Energy Transfer (FRET) | Measures the energy transfer between two fluorophores in close proximity. | To screen for compounds that disrupt the interaction between this compound and its target protein. |

| Cell-Based Reporter Assays | Measures the transcriptional activation of a reporter gene. | To identify molecules that modulate the cellular signaling pathways affected by this compound. |

Computational Approaches for Predicting Biochemical Roles and Interactions of this compound

In silico methods can provide valuable insights into the potential functions and interactions of this compound, guiding experimental studies.

Molecular Docking: This technique can be used to predict the binding mode of this compound to the active sites of potential target proteins. researchgate.net By docking this compound into the crystal structures of enzymes involved in methionine metabolism or acetylation/deacetylation, researchers can generate hypotheses about its potential targets.

Proteochemometric (PCM) Modeling: PCM is a machine-learning approach that uses both compound and protein information to predict bioactivity. biorxiv.org By training a PCM model on a large dataset of known compound-target interactions, it may be possible to predict novel targets for this compound.

Transcriptomic Data Analysis: Recent studies have shown that it is possible to predict drug-target interactions by comparing the gene expression profiles induced by a compound with those caused by the knockdown of specific genes. nih.govnih.gov This approach could be applied to this compound to predict its targets based on the transcriptional changes it induces in cells.

These computational approaches, when integrated with experimental validation, can significantly accelerate the discovery of the biochemical roles of this compound.

常见问题

Q. What validated synthetic routes are available for N-Acetyl-DL-ethionine, and how do reaction conditions influence enantiomeric purity?

this compound is typically synthesized via acetylation of DL-ethionine using acetic anhydride or acetyl chloride under controlled pH (7–9) and temperature (25–40°C). Evidence from historical protocols indicates that prolonged reaction times or elevated temperatures may lead to racemization, reducing enantiomeric purity . Characterization via polarimetry or chiral HPLC is critical to confirm stereochemical integrity. For example, a 1957 study used recrystallization in ethanol-water mixtures to isolate the product, achieving >95% purity as verified by melting point (117–119°C) and elemental analysis .

Q. How can researchers optimize solubility parameters for this compound in aqueous and organic solvents?

The compound is soluble in water (19 mg/mL at 25°C) and ethanol, but solubility varies with pH. Protonation of the carboxyl group at acidic pH (e.g., pH 3) enhances aqueous solubility, while neutral or basic conditions may require co-solvents like DMSO. For organic phases, dimethylformamide (DMF) or methanol is recommended. Pre-saturation experiments with incremental solvent additions, followed by UV-Vis spectroscopy (λ_max ≈ 210 nm), can empirically determine optimal solubility .

Q. What spectroscopic and chromatographic methods are suitable for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm, using a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (30:70 v/v). Ethionine impurities (e.g., unacetylated residues) can be quantified at retention times distinct from the acetylated product .

- NMR : H NMR (DO) should show characteristic peaks: δ 1.9–2.1 ppm (acetyl methyl), δ 2.5–2.7 ppm (methionine side-chain), and δ 3.8–4.0 ppm (α-proton) .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 208.1 (calculated for CHNOS) .

Advanced Research Questions

Q. How can conflicting toxicological data for this compound be resolved in experimental design?

Discrepancies in acute toxicity (e.g., LD values ranging from 6,700 mg/kg in mice to inconclusive dermal toxicity in guinea pigs) may arise from species-specific metabolism or impurity profiles . To address this:

- Purity Verification : Use HPLC to rule out ethionine contamination, which is hepatotoxic .

- Dose-Response Studies : Conduct subchronic toxicity assays (14–28 days) in multiple species, monitoring liver enzymes (ALT, AST) and histopathology.

- Metabolite Profiling : LC-MS/MS can identify acetylated vs. deacetylated metabolites, clarifying bioactivation pathways .

Q. What strategies improve the separation of this compound enantiomers for pharmacological studies?